3-(4-ブロモベンゼンスルホニルアミノ)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

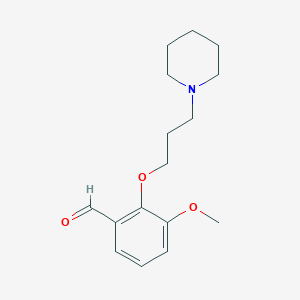

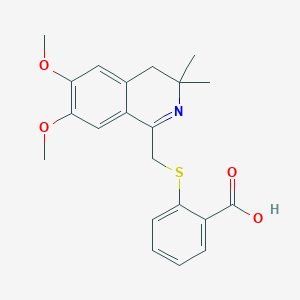

3-(4-Bromo-benzenesulfonylamino)-benzoic acid is a compound that can be inferred to have potential applications in medicinal chemistry, particularly as it relates to the synthesis of derivatives with biological activity. The compound contains a benzoic acid moiety, which is a common structural component in various pharmaceuticals, and a bromo-benzenesulfonylamino group, which could be involved in further chemical transformations or contribute to the biological activity of the compound.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate can yield bromoalkenyl furanone derivatives, which can be further functionalized . Although the specific synthesis of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid is not detailed, similar methodologies could potentially be applied. The reaction conditions tolerate various functional groups, which suggests that a benzenesulfonylamino group could also be accommodated in such a reaction scheme.

Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid would consist of a benzoic acid core with a para-substituted bromo-benzenesulfonylamino group. The presence of the bromine atom suggests potential reactivity in further substitution reactions, as bromine is a good leaving group. The sulfonamide functionality is known to be a key feature in many drug molecules due to its hydrogen bonding capabilities and its influence on the bioavailability and solubility of pharmaceuticals .

Chemical Reactions Analysis

The bromine atom in the 4-position of the benzenesulfonylamino group could undergo nucleophilic substitution reactions, as seen in the synthesis of furanone derivatives where a bromine atom is displaced by nucleophiles . Additionally, sulfonamides can be synthesized by reacting sulfonic acids with amines or amides, as indicated by the synthesis of carbonic anhydrase inhibitors . These reactions could be relevant for the modification of the 3-(4-Bromo-benzenesulfonylamino)-benzoic acid molecule to create derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid would likely include moderate solubility in polar solvents due to the presence of the benzoic acid group, which can form hydrogen bonds. The compound's acidity, derived from the carboxylic acid group, would influence its solubility and reactivity. The bromine and sulfonamide functionalities would contribute to the overall polarity and potential for intermolecular interactions, which are important considerations in drug design and synthesis .

科学的研究の応用

ピナコールボロン酸エステルの触媒的プロト脱ボロン化

この化合物は、ピナコールボロン酸エステルの触媒的プロト脱ボロン化に重要な役割を果たします . このプロセスには、ラジカルアプローチが関与し、正式なアンチマルコフニコフアルケンヒドロメチル化が可能になります。これは、これまで知られていなかった貴重な変換です .

δ-®-コニセインとインドリジジン209Bの合成

この化合物が関与するプロト脱ボロン化プロセスは、δ-®-コニセインとインドリジジン209Bの正式な全合成に使用されてきました . これらは、医薬品化学で潜在的な用途を持つ複雑な有機化合物です .

メトキシ保護された(−)-Δ8-THCとコレステロールの合成

この化合物の使用を含むヒドロメチル化シーケンスは、メトキシ保護された(−)-Δ8-THCとコレステロールの合成に適用されてきました . これらは、製薬業界で重要な化合物です .

鈴木・宮浦カップリング

この化合物から誘導できる有機ボロン化合物は、有機合成において非常に貴重なビルディングブロックです . 最も重要なものの1つ

作用機序

将来の方向性

The future directions for “3-(4-Bromo-benzenesulfonylamino)-benzoic acid” could involve further development of the protodeboronation process, as well as exploration of its potential applications in other chemical reactions . Additionally, more research could be conducted to fully understand its physical and chemical properties.

特性

IUPAC Name |

3-[(4-bromophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTBMLDLLOBSFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367859 |

Source

|

| Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59256-24-5 |

Source

|

| Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

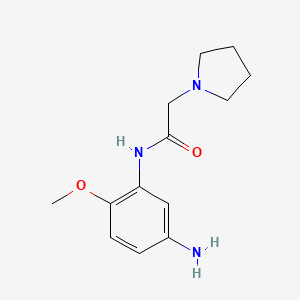

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)